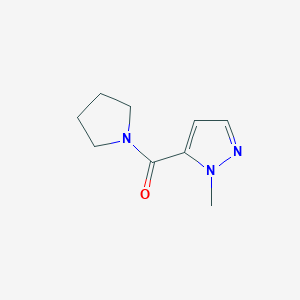

![molecular formula C17H12N2O3 B6496646 7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one CAS No. 300399-28-4](/img/structure/B6496646.png)

7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound also contains a chromen-2-one moiety and a hydroxy group .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been extensively studied. A common method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones , and a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis

The molecular structure of the compound is complex, with several functional groups. The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle, which is attached to a chromen-2-one moiety and a hydroxy group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the hydroxy group could potentially undergo reactions such as esterification or etherification. The imidazo[1,2-a]pyridine core could potentially undergo reactions such as substitution or addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the hydroxy group could potentially make the compound more polar and increase its solubility in polar solvents. The exact properties would need to be determined through experimental analysis .Zukünftige Richtungen

The future directions for research on this compound could potentially involve further exploration of its synthesis, as well as investigation of its potential biological activities. Given the wide range of activities exhibited by compounds with an imidazo[1,2-a]pyridine core, this compound could potentially have interesting biological properties that could be explored in future research .

Wirkmechanismus

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in the given compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These actions suggest that the compound may interact with its targets to modulate cellular processes such as cell cycle progression, calcium ion transport, and neurotransmission.

Biochemical Pathways

Given the potential roles of imidazo[1,2-a]pyridines as cdk inhibitors, calcium channel blockers, and gaba a receptor modulators , it can be inferred that the compound may affect pathways related to cell cycle regulation, calcium signaling, and neurotransmission.

Result of Action

Based on the potential roles of imidazo[1,2-a]pyridines , it can be inferred that the compound may have effects such as inhibition of cell cycle progression, modulation of calcium ion transport, and alteration of neurotransmission.

Eigenschaften

IUPAC Name |

7-hydroxy-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-10-4-5-19-9-14(18-16(19)6-10)13-7-11-2-3-12(20)8-15(11)22-17(13)21/h2-9,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWOURWAMWWZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=C(C=C4)O)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496564.png)

![methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6496577.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496586.png)

![(2E)-2-{[(3-bromophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496618.png)

![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)

![2-[(quinolin-3-yl)carbamoyl]benzoic acid](/img/structure/B6496652.png)

![2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid](/img/structure/B6496657.png)

![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide](/img/structure/B6496660.png)

![2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine](/img/structure/B6496668.png)

![3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B6496670.png)

![ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate](/img/structure/B6496672.png)

![methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6496676.png)